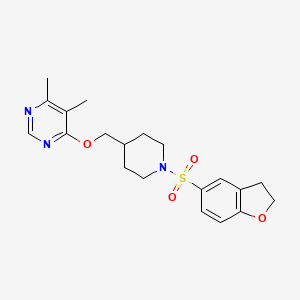
4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that combines several pharmacologically relevant moieties. Its unique structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O3S with a molecular weight of approximately 386.43 g/mol. The presence of a dihydrobenzofuran moiety, a sulfonyl group, and a pyrimidine ring contributes to its potential biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antitumor Effects : Several studies have shown that benzofuran derivatives can inhibit tumor growth through various mechanisms, such as inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Piperidine derivatives are known for their analgesic and anti-inflammatory effects, which can be beneficial in treating chronic pain conditions.
- Antimicrobial Activity : Some related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to modulate enzyme activity, particularly those involved in metabolic pathways.
- Receptor Binding : The structural components suggest potential binding to receptors involved in pain and inflammation signaling pathways.
Research Findings
Recent studies have explored the pharmacokinetics and biological effects of related compounds:
- A study on small molecule antagonists indicated that dihydrobenzofuran derivatives exhibited improved pharmacokinetic profiles compared to previous analogs, suggesting better stability and efficacy in vivo .
- In vitro assays revealed that compounds similar to the one under investigation showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity .
Data Table: Summary of Biological Activities
| Compound Type | Biological Activity | Mechanism |
|---|---|---|
| Benzofuran Derivatives | Antitumor | Induction of apoptosis |
| Piperidine Derivatives | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
| Pyrimidine Derivatives | Antimicrobial | Disruption of bacterial cell walls |
Case Studies
- Antitumor Activity : A study reported that a structurally similar compound showed significant inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent.
- Anti-inflammatory Effects : Clinical trials involving piperidine derivatives demonstrated reduced inflammation markers in patients with chronic inflammatory diseases.
Properties
IUPAC Name |
4-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-14-15(2)21-13-22-20(14)27-12-16-5-8-23(9-6-16)28(24,25)18-3-4-19-17(11-18)7-10-26-19/h3-4,11,13,16H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVWXGOKYTSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














